5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, two furan rings, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the furan ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: Formation of the carboxamide group by reacting a furan-2-carboxylic acid derivative with an amine in the presence of coupling agents like EDCI or DCC.
Alkylation: Introduction of the furan-2-ylmethyl and pyridin-2-ylmethyl groups through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings in the compound can undergo oxidation reactions, potentially forming furan-2,5-diones.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of furan-2,5-diones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique structural features.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Industry
Material Science:
Agriculture: Investigated for use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a benzene ring instead of a second furan ring.
5-chloro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The unique combination of bromine, furan, and pyridine rings in 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-15-7-6-14(22-15)16(20)19(11-13-5-3-9-21-13)10-12-4-1-2-8-18-12/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFQSAZDOKZEGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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